molecular formula C7H8NNaO2S B1413385 Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate CAS No. 1803593-26-1

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate

Cat. No.: B1413385
CAS No.: 1803593-26-1
M. Wt: 193.2 g/mol
InChI Key: WHSDOQQZAJJYSC-UHFFFAOYSA-M
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Description

Thiazoles are a type of heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

Thiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Electrolytic Production and Hydrogen Storage

Sodium borohydride (NaBH4) is investigated for its potential as a hydrogen storage material due to its excellent hydrogen storage capabilities. Despite its high cost, making it impractical for automotive applications, research into the electrolytic production of NaBH4 from sodium metaborate (NaBO2) using solid oxide ion electrolytes and molten salt solutions shows promise. This process could facilitate the testing of the electrolytic hydriding of sodium boron oxide species, contributing to advancements in hydrogen storage technologies (Calabretta & Davis, 2007).

Sodium-Ion Batteries for Energy Storage

Room-temperature stationary sodium-ion batteries are gaining attention for large-scale electric energy storage applications, such as renewable energy and smart grids. The abundant sodium resources and low cost make these batteries an attractive alternative to lithium-ion batteries. Research is focused on developing various electrode materials and electrolytes to improve sodium storage mechanisms and battery performance, aiming to create low-cost, long-life sodium-ion batteries suitable for large-scale energy storage systems (Pan, Hu, & Chen, 2013).

Chemical Modification of Xylan

The chemical modification of xylan, a polysaccharide, through reactions with sodium monochloroacetate and other agents, demonstrates the potential of creating new biopolymer ethers and esters with specific properties. These modified xylan compounds can be used for various applications, including drug delivery, paper strength additives, and antimicrobial agents, highlighting the versatility and application potential of sodium-based reactions in creating functional materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Food Safety and Sodium Reduction

Sodium chloride (table salt) plays a critical role in the preservation and flavor enhancement of foods. Research into the antimicrobial properties of sodium chloride and other sodium salts, such as sodium lactate and sodium diacetate, underscores their importance in producing safe and wholesome foods. This body of work also addresses the challenges and implications of salt and sodium reduction in foods, particularly regarding microbiological safety and quality (Taormina, 2010).

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects .

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting cellular processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis by interacting with DNA and disrupting its normal function . This compound may also affect the expression of genes involved in cell proliferation and survival, thereby modulating cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding to DNA and interacting with topoisomerase II, leading to the formation of DNA double-strand breaks and subsequent cell death . Additionally, this compound can inhibit or activate specific enzymes, altering their activity and impacting various biochemical pathways. Changes in gene expression may also occur as a result of these interactions, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although degradation products may also form and contribute to the observed effects . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in particular tissues or cellular compartments, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can impact the compound’s interactions with biomolecules and its ability to modulate cellular processes effectively.

Properties

IUPAC Name

sodium;2-(4-methyl-1,3-thiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Na/c1-4-3-11-6(8-4)5(2)7(9)10;/h3,5H,1-2H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSDOQQZAJJYSC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 2-(4-methyl-1,3-thiazol-2-yl)propanoate
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